molecular formula C9H7F2N B12833798 4,6-Difluoro-3-methylindole

4,6-Difluoro-3-methylindole

Cat. No.: B12833798
M. Wt: 167.15 g/mol
InChI Key: ZBIXDMIRRXPJCB-UHFFFAOYSA-N
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Description

4,6-Difluoro-3-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-3-methyl-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of 3-methylindole using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of 4,6-difluoro-3-methyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-3-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce oxides or quinones .

Scientific Research Applications

4,6-Difluoro-3-methyl-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-difluoro-3-methyl-1H-indole involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Difluoro-3-methyl-1H-indole is unique due to the presence of two fluorine atoms at specific positions on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

4,6-difluoro-3-methyl-1H-indole

InChI

InChI=1S/C9H7F2N/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4,12H,1H3

InChI Key

ZBIXDMIRRXPJCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=CC(=C2)F)F

Origin of Product

United States

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